4-Nitroisoquinolin-1(2H)-one
Overview
Description
4-Nitroisoquinolin-1(2H)-one (NIQ) is an important organic compound with a variety of uses in scientific research and industry. It is a compound that has been used in the synthesis of various chemical compounds .
Synthesis Analysis
The synthesis of 4-Nitroisoquinolin-1(2H)-one involves the combination of 4-Nitroisoquinolin-l(2H)-one, 2,2,2-trifluoroethyl trifluoromethanesulfonate, and K2CO3 in DMF, stirred at ambient temperature for 2 hours .Molecular Structure Analysis
The molecular formula of 4-Nitroisoquinolin-1(2H)-one is C9H6N2O3. The structure of this compound is unique due to its roles in natural and synthetic chemistry and its biologically and pharmacological activities .Chemical Reactions Analysis
The chemical reactions involving 4-Nitroisoquinolin-1(2H)-one are complex and involve multiple steps. The mechanism can be explained by nucleophilic attack from the C-2 of the 4-hydroxy-2(1H)-quinolinone to the azomethine-C in 229, followed by the nucleophilic attack of water to form intermediate 232 .Scientific Research Applications
PARP-1 Inhibitor Synthesis
4-Nitroisoquinolin-1(2H)-one derivatives have been explored in the synthesis of potent inhibitors for poly(ADP-ribose)polymerase-1 (PARP-1). A study demonstrated the synthesis of 4-methyl- and 4-benzyl-5-aminoisoquinolin-1-ones, which are analogues of water-soluble PARP-1 inhibitors. These derivatives were synthesized through palladium-catalyzed cyclizations, indicating their potential in medicinal chemistry for targeting PARP-1 activity (Dhami, Mahon, Lloyd, & Threadgill, 2009).
Electron Transfer Reactions in Isoquinolines
4-Nitroisoquinolin-1(2H)-one derivatives have been studied for their roles in electron transfer reactions. Research involving 1-chloromethyl-5-nitroisoquinoline showed its potential as a reductive alkylating agent, reacting with 2-nitropropane anion to yield C-alkylation products. This finding is relevant for developing novel antineoplastic agents involving electron transfer (Vanelle, Rathelot, Maldonado, & Crozet, 1994).
Mutagenic Spectrum Analysis
4-Nitroisoquinolin-1(2H)-one has been used to study the mutagenic effects of 4-Nitroquinoline 1-oxide (4-NQO) in organisms like Aspergillus nidulans. 4-NQO, closely related to 4-Nitroisoquinolin-1(2H)-one, is a carcinogenic chemical used in genetic screens to study DNA damage and repair. This research provides insight into how 4-NQO induces mutations, potentially targeting all base pairs, which is crucial for understanding genetic mutation mechanisms (Downes, Chonofsky, Tan, Pfannenstiel, Reck-Peterson, & Todd, 2014).
Glutathione Transferase Conjugation
4-Nitroisoquinolin-1(2H)-one has been investigated for its conjugation by mammalian glutathione transferases. This research is significant for understanding the metabolic processing of carcinogens like 4-nitroquinoline 1-oxide in various organisms, including humans, rats, and mice. The study contributes to our understanding of the biochemical pathways involved in detoxifying potential carcinogens (Stanley & Benson, 1988).
Synthesis of Novel Acyl Transfer Catalysts
The synthesis of novel Acyl Transfer Catalysts containing Isoquinoline, including 1-chloro-5-nitroisoquinoline, has been reported. These compounds were synthesized using D-(-)-phenylglycinol and 1-chloro-5-nitroisoquinoline, leading to new compounds withpotential applications in organic chemistry and catalysis. The identification and characterization of these compounds contribute to the development of new catalysts in chemical reactions (Chen Pei-ran, 2008).
Safety And Hazards
properties
IUPAC Name |
4-nitro-2H-isoquinolin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9-7-4-2-1-3-6(7)8(5-10-9)11(13)14/h1-5H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBIRBNQMLAPWOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356467 | |
Record name | 4-nitroisoquinolin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroisoquinolin-1(2H)-one | |
CAS RN |
55404-29-0 | |
Record name | 4-Nitro-1(2H)-isoquinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55404-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-nitroisoquinolin-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Hydroxy-4-nitroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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